2-bromo-N-[2-({(2E)-2-[(5-methylfuran-2-yl)methylidene]hydrazinyl}carbonyl)phenyl]benzamide
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Overview
Description
2-BROMO-N-[2-({2-[(E)-1-(5-METHYL-2-FURYL)METHYLIDENE]HYDRAZINO}CARBONYL)PHENYL]BENZAMIDE is a complex organic compound that features a bromine atom, a furan ring, and a hydrazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-BROMO-N-[2-({2-[(E)-1-(5-METHYL-2-FURYL)METHYLIDENE]HYDRAZINO}CARBONYL)PHENYL]BENZAMIDE typically involves multiple steps:
Formation of the hydrazone: The initial step involves the reaction of 5-methyl-2-furaldehyde with hydrazine to form the hydrazone intermediate.
Coupling with 2-bromo-benzoyl chloride: The hydrazone intermediate is then reacted with 2-bromo-benzoyl chloride in the presence of a base such as triethylamine to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of automated reactors and continuous flow systems to ensure consistent reaction conditions.
Chemical Reactions Analysis
Types of Reactions
2-BROMO-N-[2-({2-[(E)-1-(5-METHYL-2-FURYL)METHYLIDENE]HYDRAZINO}CARBONYL)PHENYL]BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form a furanone derivative.
Reduction: The hydrazone moiety can be reduced to form the corresponding hydrazine derivative.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of furanone derivatives.
Reduction: Formation of hydrazine derivatives.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
2-BROMO-N-[2-({2-[(E)-1-(5-METHYL-2-FURYL)METHYLIDENE]HYDRAZINO}CARBONYL)PHENYL]BENZAMIDE has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting cancer or infectious diseases.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: It can be used to study the interactions between small molecules and biological targets such as enzymes or receptors.
Mechanism of Action
The mechanism of action of 2-BROMO-N-[2-({2-[(E)-1-(5-METHYL-2-FURYL)METHYLIDENE]HYDRAZINO}CARBONYL)PHENYL]BENZAMIDE involves its interaction with specific molecular targets. The hydrazone moiety can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function. The bromine atom can also participate in halogen bonding, further stabilizing the interaction with the target.
Comparison with Similar Compounds
Similar Compounds
2-BROMO-N-[2-({2-[(E)-1-(5-METHYL-2-FURYL)METHYLIDENE]HYDRAZINO}CARBONYL)PHENYL]BENZAMIDE: is similar to other benzamide derivatives such as:
Uniqueness
The uniqueness of 2-BROMO-N-[2-({2-[(E)-1-(5-METHYL-2-FURYL)METHYLIDENE]HYDRAZINO}CARBONYL)PHENYL]BENZAMIDE lies in its combination of a bromine atom, a furan ring, and a hydrazone moiety. This combination imparts unique chemical properties and potential biological activities that are not observed in simpler benzamide derivatives.
Properties
Molecular Formula |
C20H16BrN3O3 |
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Molecular Weight |
426.3 g/mol |
IUPAC Name |
2-[(2-bromobenzoyl)amino]-N-[(E)-(5-methylfuran-2-yl)methylideneamino]benzamide |
InChI |
InChI=1S/C20H16BrN3O3/c1-13-10-11-14(27-13)12-22-24-20(26)16-7-3-5-9-18(16)23-19(25)15-6-2-4-8-17(15)21/h2-12H,1H3,(H,23,25)(H,24,26)/b22-12+ |
InChI Key |
KPXMRQJLNYOUQF-WSDLNYQXSA-N |
Isomeric SMILES |
CC1=CC=C(O1)/C=N/NC(=O)C2=CC=CC=C2NC(=O)C3=CC=CC=C3Br |
Canonical SMILES |
CC1=CC=C(O1)C=NNC(=O)C2=CC=CC=C2NC(=O)C3=CC=CC=C3Br |
Origin of Product |
United States |
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